heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with the molecular formula C44H87NO5 It is known for its unique structure, which includes a heptadecan-9-yl group and an octanoate ester linked to a substituted amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: The oxoheptyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and amination reactions.
Biology: Researchers explore its potential as a lipid component in cell membrane studies.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles for mRNA vaccines.
Industry: It is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate
- Heptadecan-9-yl 8-[(3-hydroxypropyl)(nonyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C41H81NO5 |
---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-23-30-39(31-24-17-14-11-8-5-2)47-41(45)33-26-18-15-20-27-34-42(36-37-43)35-28-21-19-25-32-40(44)46-38-29-22-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
RPAVYTYYLFUJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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